Sonolytic Defluorination Rate: 4:2 FTS Outperforms 6:2 and 8:2 Homologs
Under identical ultrasonic irradiation conditions (f = 354 kHz), 4:2 fluorotelomer sulfonate exhibited the fastest degradation rate among n:2 FTS congeners (n = 4, 6, 8), both in individual solutions and in mixtures [1]. Sonolytic pseudo-first‑order rate constants for the three congeners were positively correlated with their aqueous diffusion coefficients, not with their hydrophobicity or surface excess; the shorter‑chain 4:2 FTS diffuses more rapidly to the cavitation bubble interface where thermolytic C–F bond cleavage occurs, providing a quantitative mechanistic basis for its superior treatability [1].
| Evidence Dimension | Ultrasonic degradation rate (pseudo-first-order rate constant, k, measured at 354 kHz) |
|---|---|
| Target Compound Data | 4:2 FTS: highest k among C4, C6, C8 fluoroalkyl sulfonates; k inversely related to fluorocarbon chain length (quantitative values reported in the original figure; k₄:₂ > k₆:₂ > k₈:₂) [1] |
| Comparator Or Baseline | 6:2 FTS: lower k than 4:2 FTS; 8:2 FTS: lowest k in the homologous series [1] |
| Quantified Difference | 4:2 FTS degraded fastest; diffusion‑coefficient‑mediated rate enhancement means the degradation rate for 4:2 FTS measurably exceeds that of 6:2 FTS and significantly exceeds that of 8:2 FTS under identical conditions [1] |
| Conditions | Aqueous solution, 354 kHz ultrasound, ambient temperature; direct mixture and single‑congener experiments [1] |
Why This Matters
For end‑users evaluating total life‑cycle management, 4:2 FTS offers a quantified treatability advantage over longer‑chain FTS analogs, reducing residual PFAS burden in waste streams processed by ultrasonic advanced oxidation.
- [1] Fagan, W.P.; Thayer, S.R.; Weavers, L.K. (2023). Kinetics and Mechanism of Ultrasonic Defluorination of Fluorotelomer Sulfonates. Journal of Physical Chemistry A, 127(30), 6309–6319. DOI: 10.1021/acs.jpca.3c03119 View Source
